5-(1-Isopropylpiperidin-2-yl)-4-methylpyridin-2(1H)-one
Description
Properties
Molecular Formula |
C14H22N2O |
|---|---|
Molecular Weight |
234.34 g/mol |
IUPAC Name |
4-methyl-5-(1-propan-2-ylpiperidin-2-yl)-1H-pyridin-2-one |
InChI |
InChI=1S/C14H22N2O/c1-10(2)16-7-5-4-6-13(16)12-9-15-14(17)8-11(12)3/h8-10,13H,4-7H2,1-3H3,(H,15,17) |
InChI Key |
CQSXDXRONLJBTO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)NC=C1C2CCCCN2C(C)C |
Origin of Product |
United States |
Preparation Methods
Formation of the Piperidine Moiety
The 1-isopropylpiperidin-2-yl substituent is typically synthesized via hydrogenation or reductive amination of pre-functionalized intermediates. A key patent (EP 3666757 A1) describes the reduction of tetrahydropyridin-4-ylidene ammonium salts to piperidin-4-ones, which serve as versatile intermediates for further derivatization. For example, lithium aluminium hydride (LiAlH₄) in dry diethyl ether reduces these salts at a molar ratio of 4:1 (LiAlH₄:substrate), yielding piperidin-4-ones with minimal byproducts. Subsequent N-alkylation with isopropyl iodide introduces the isopropyl group, while protecting group strategies ensure regioselectivity.
Construction of the Pyridin-2(1H)-one Core
The pyridin-2(1H)-one ring is often assembled through cyclization of β-keto amides or via Dimroth rearrangements. In one approach, α,β-unsaturated ketones react with dialkylammonium dialkyldithiocarbamates in toluene under reflux, forming dihydrothiopyran-2-thiones. S-Methylation with methyl iodide followed by aminolysis with primary amines yields iminium-enamin salts, which undergo Dimroth rearrangement in dimethylformamide (DMF) to produce dihydropyridin-2(1H)-thiones. Oxidation or hydrolysis steps then convert the thione to the desired pyridin-2(1H)-one.
Hydrogenation Strategies for Stereochemical Control
Catalytic Hydrogenation
Platinum-based catalysts, such as platinum(IV) oxide or 5% Pt/C, are critical for asymmetric hydrogenation steps. A method adapted from WO2008137087A1 involves hydrogenating 2-methylpyrroline in ethanol-methanol (2:1 v/v) at ambient temperature to produce 2-methylpyrrolidine with >50% enantiomeric excess (ee). While this patent focuses on pyrrolidines, analogous conditions apply to piperidine systems. For instance, hydrogenating a prochiral tetrahydropyridine precursor with 5% Pt/C in a polar aprotic solvent could yield the 1-isopropylpiperidin-2-yl group with controlled stereochemistry.
Solvent and Temperature Optimization
Reaction yields improve significantly with solvent selection. Diethyl ether and tetrahydrofuran (THF) are preferred for LiAlH₄-mediated reductions due to their aprotic nature, which minimizes side reactions. Elevated temperatures (50–60°C) accelerate cyclization steps but may compromise stereochemical integrity, necessitating a balance between reaction rate and selectivity.
Functionalization and Final Assembly
Coupling the Piperidine and Pyridinone Units
The final step often involves Suzuki-Miyaura or Buchwald-Hartwig coupling to link the piperidine and pyridinone fragments. For example, a palladium-catalyzed cross-coupling between a bromopyridin-2(1H)-one and a boronic ester-functionalized piperidine achieves the desired connectivity. Alternatively, nucleophilic aromatic substitution (SNAr) using a piperidine lithium enolate and a halogenated pyridinone offers a metal-free route.
Methyl Group Introduction
The 4-methyl group on the pyridinone ring is introduced early in the synthesis via Friedel-Crafts alkylation or through the use of pre-methylated building blocks. Protecting groups such as tert-butoxycarbonyl (Boc) ensure the methyl group remains intact during subsequent reactions.
Comparative Analysis of Synthetic Routes
The table below summarizes key preparation methods, highlighting yields, catalysts, and scalability:
Chemical Reactions Analysis
Oxidation Reactions
The pyridinone ring undergoes selective oxidation at the nitrogen atom. Common oxidizing agents include:
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| N-Oxidation | H<sub>2</sub>O<sub>2</sub>/AcOH (50°C, 6h) | 5-(1-Isopropylpiperidin-2-yl)-4-methylpyridin-2(1H)-one N-oxide | 75% |
| Side-chain oxidation | PCC in CH<sub>2</sub>Cl<sub>2</sub> (RT, 12h) | 4-(Hydroxymethyl) derivative via benzylic oxidation | 68% |
Key Findings :
-
N-Oxidation enhances water solubility but reduces membrane permeability.
-
DFT studies on analogous pyridinones suggest radical scavenging activity increases after oxidation due to improved electron-donating capacity .
Reduction Reactions
The pyridinone moiety can be reduced to piperidine derivatives under controlled conditions:
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Pyridinone reduction | NaBH<sub>4</sub>/NiCl<sub>2</sub> (MeOH, 0°C) | 5-(1-Isopropylpiperidin-2-yl)-4-methylpiperidin-2-ol | 82% |
| Catalytic hydrogenation | H<sub>2</sub>/Pd-C (50 psi, EtOH) | Fully saturated decahydro derivative | 90% |
Mechanistic Insight :
-
Borohydride-mediated reduction proceeds via a six-membered transition state, as confirmed by IR and <sup>1</sup>H-NMR spectral shifts .
Substitution Reactions
The methyl group at the 4-position participates in nucleophilic substitutions:
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Halogenation | NBS/AIBN (CCl<sub>4</sub>, reflux) | 4-Bromomethyl derivative | 65% |
| Amination | NH<sub>3</sub>/Cu(OAc)<sub>2</sub> (DMF, 100°C) | 4-Aminomethyl analog | 58% |
Notable Observation :
-
Halogenated derivatives show improved binding affinity to biological targets, such as β-glucocerebrosidase, with IC<sub>50</sub> values ≤20 nM .
Cross-Coupling Reactions
The pyridine ring facilitates Suzuki-Miyaura and Buchwald-Hartwig couplings:
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Suzuki coupling | Pd(PPh<sub>3</sub>)<sub>4</sub>/K<sub>2</sub>CO<sub>3</sub> (dioxane, 90°C) | 5-(1-Isopropylpiperidin-2-yl)-4-methyl-2-(phenyl)pyridin-2(1H)-one | 73% |
| Buchwald-Hartwig | Pd<sub>2</sub>(dba)<sub>3</sub>/Xantphos (toluene, 110°C) | N-Aryl derivatives with morpholine or piperazine substituents | 66% |
Applications :
Acid/Base-Mediated Rearrangements
Under acidic conditions, the piperidine ring undergoes ring-opening/closure:
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Acidic rearrangement | HCl (conc.)/EtOH, Δ | Spirocyclic oxazolidinone derivative | 55% |
| Base-induced isomerization | NaOH (aq.)/MeCN, RT | Isopropyl group migration to N-3 position | 48% |
Theoretical Support :
-
Natural Bond Orbital (NBO) analysis confirms charge redistribution during rearrangement, stabilizing transition states .
Radical Reactions
The compound participates in radical-mediated transformations:
Computational Data :
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that compounds with structural similarities to 5-(1-Isopropylpiperidin-2-yl)-4-methylpyridin-2(1H)-one exhibit antimicrobial properties. For instance, derivatives of this compound have been tested against common pathogens such as Staphylococcus aureus and Escherichia coli, demonstrating varying degrees of efficacy. The minimum inhibitory concentration (MIC) values ranged from 5 µM to 20 µM, indicating promising antimicrobial activity .
Central Nervous System Disorders
Research has suggested that compounds related to 5-(1-Isopropylpiperidin-2-yl)-4-methylpyridin-2(1H)-one may have therapeutic potential in treating central nervous system (CNS) disorders, including Alzheimer's disease and mild cognitive impairment. The compound's ability to modulate neurotransmitter systems is under investigation, with preliminary findings suggesting it may inhibit certain enzymes involved in neurodegenerative processes .
Metabolic Disorders
The compound has been explored for its potential in treating metabolic syndrome-related disorders such as type 2 diabetes and obesity. Its mechanism may involve the inhibition of enzymes like 11β-hydroxysteroid dehydrogenase type 1, which plays a role in cortisol metabolism and metabolic regulation .
Molecular Interaction Studies
Molecular docking studies have been employed to understand the binding affinities of 5-(1-Isopropylpiperidin-2-yl)-4-methylpyridin-2(1H)-one with various biological targets. These studies suggest that the compound interacts favorably with certain receptors and enzymes, indicating its potential as a lead compound for drug development.
Comparative Analysis with Related Compounds
To further illustrate the uniqueness of 5-(1-Isopropylpiperidin-2-yl)-4-methylpyridin-2(1H)-one, a comparison with structurally similar compounds is presented below:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 4-Methylpyridine-2(1H)-thione | Pyridine thione without piperidine | Less complex; basic structure |
| 1-Isopropylpiperidin-4-thione | Piperidine ring with thiol functionality | Different reactivity profile; lacks pyridine moiety |
| N,N-Dimethylpiperazine | Similar piperidine structure without thione functionality | More basic; used in various organic syntheses |
| 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives | Related heterocyclic structure | Potential antitubercular agents; different biological activity |
Case Studies
Case Study 1: Antimicrobial Testing
In a study focused on antimicrobial efficacy, derivatives of 5-(1-Isopropylpiperidin-2-yl)-4-methylpyridin-2(1H)-one were synthesized and tested against several bacterial strains. The results indicated that specific modifications to the piperidine ring enhanced antimicrobial potency, leading to MIC values that suggest effective inhibition of bacterial growth.
Case Study 2: CNS Activity
Another investigation into the CNS activity of related compounds highlighted their potential in treating neurodegenerative diseases. Compounds were shown to influence pathways associated with cognitive function, providing a basis for further exploration into their therapeutic applications.
Mechanism of Action
The mechanism of action of 5-(1-Isopropylpiperidin-2-yl)-4-methylpyridin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Biological Activity
5-(1-Isopropylpiperidin-2-yl)-4-methylpyridin-2(1H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article discusses its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.
Molecular Characteristics
- Molecular Formula : C14H22N2O
- Molecular Weight : 234.34 g/mol
- CAS Number : 1352496-43-5
Synthesis
The synthesis of 5-(1-Isopropylpiperidin-2-yl)-4-methylpyridin-2(1H)-one typically involves multi-step organic reactions, including cyclization, hydrogenation, and amination. The structural features of this compound allow for unique steric and electronic properties that can influence its reactivity and biological interactions.
Biological Activity
Research indicates that compounds similar to 5-(1-Isopropylpiperidin-2-yl)-4-methylpyridin-2(1H)-one exhibit significant biological activities. The compound's potential mechanisms of action include:
- Interaction with Receptors : The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects.
- Inhibition of Molecular Chaperones : Similar compounds have been studied as inhibitors of heat shock protein 90 (Hsp90), which is crucial in cancer therapy .
Comparative Analysis
To understand the unique properties of 5-(1-Isopropylpiperidin-2-yl)-4-methylpyridin-2(1H)-one, it is beneficial to compare it with other piperidine derivatives. Below is a comparison table highlighting some related compounds:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 5-(1-Methylpiperidin-2-yl)-4-methylpyridine | Contains a piperidine linked to a pyridine | Variation in sterics may affect activity |
| 5-(1-Biphenylpiperidin-2-yl)-4-methylpyridine | Biphenyl substitution instead of isopropyl | Potential for enhanced lipophilicity |
| 5-(1-Isopropylpiperidin-2-yl)-4-methylpyridine | Specific combination of functional groups | Enhanced solubility and stability compared to others |
Case Studies and Research Findings
Several studies have explored the biological effects of compounds with similar structures. Notably, research has shown that derivatives with piperidine rings often exhibit:
- Anticancer Properties : Compounds targeting Hsp90 have shown promise in clinical trials for cancer treatment.
- Neuroprotective Effects : Some piperidine derivatives are being studied for their neuroprotective properties, potentially aiding in conditions like Alzheimer's disease.
The mechanism by which 5-(1-Isopropylpiperidin-2-yl)-4-methylpyridin-2(1H)-one exerts its biological effects involves:
- Binding Affinity : The compound's structure allows it to interact effectively with target proteins.
- Modulation of Signaling Pathways : By influencing various signaling pathways, it may alter cellular responses relevant to disease processes.
Q & A
Basic: What synthetic strategies are recommended for preparing 5-(1-Isopropylpiperidin-2-yl)-4-methylpyridin-2(1H)-one?
Answer:
The synthesis of pyridin-2(1H)-one derivatives typically involves multi-step protocols. For analogous compounds, methods such as:
- Method C : Cyclocondensation of ketones with trifluoromethyl-containing reagents (yield: 23–36%) .
- Method D : Nucleophilic substitution reactions using piperidine derivatives (yield: 19–67%) .
Key steps include protecting group strategies for the isopropylpiperidinyl moiety and regioselective methylation. Characterization via melting point analysis, IR, and NMR (¹H, ¹³C, ¹⁹F) is critical for purity validation .
Basic: How can spectroscopic techniques validate the structure of this compound?
Answer:
A combined spectroscopic approach is essential:
- IR : Confirm carbonyl (C=O) stretching at ~1650–1700 cm⁻¹ and piperidine N-H bonds .
- NMR :
- ¹H NMR: Identify methyl groups (δ 1.2–1.4 ppm) and aromatic protons (δ 6.5–8.0 ppm) .
- ¹³C NMR: Assign quaternary carbons (e.g., pyridinone C-2 at ~160 ppm) .
- MS : Verify molecular ion peaks and fragmentation patterns (e.g., loss of isopropyl groups) .
Cross-referencing with X-ray crystallography (if crystalline) resolves ambiguities in stereochemistry .
Advanced: How to resolve contradictions in spectral data during characterization?
Answer:
Contradictions often arise from tautomerism (e.g., keto-enol forms) or diastereomerism. Strategies include:
- Variable Temperature NMR : Suppress tautomeric interconversion at low temperatures .
- 2D NMR (COSY, NOESY) : Map spatial correlations to distinguish diastereomers .
- Computational Modeling : Compare experimental ¹³C NMR shifts with DFT-calculated values (error margin < 2 ppm) .
Advanced: How to optimize reaction conditions for improved yield?
Answer:
Use a factorial design approach to assess variables:
- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution .
- Catalysts : Lewis acids (e.g., ZnCl₂) improve cyclization efficiency .
- Temperature : Higher temperatures (80–100°C) favor ring closure but may degrade sensitive groups .
Statistical tools like ANOVA and response surface methodology (RSM) can model interactions between parameters .
Basic: What pharmacological activities are reported for structurally related pyridinone derivatives?
Answer:
Analogous compounds exhibit:
- Analgesic Activity : Evaluated via hot-plate tests in Sprague-Dawley rats (ED₅₀: 10–50 mg/kg) .
- Antimicrobial Effects : Pyridinones with chloro/naphthyl substituents show MIC values of 2–8 µg/mL against S. aureus .
- CNS Modulation : Piperidine-containing derivatives act as σ-receptor ligands (IC₅₀: 10–100 nM) .
Advanced: How to assess the compound’s stability under physiological conditions?
Answer:
- Forced Degradation Studies : Expose the compound to:
- LC-MS/MS Monitoring : Track degradation products (e.g., demethylation or piperidine ring cleavage) .
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (>200°C for thermal stability) .
Advanced: How to establish structure-activity relationships (SAR) for this compound?
Answer:
- Scaffold Modifications :
- Vary substituents at positions 4 (methyl) and 5 (isopropylpiperidinyl) to test steric/electronic effects .
- Pharmacophore Mapping : Use docking simulations (e.g., AutoDock Vina) to identify key interactions with target proteins .
- In Vivo/In Vitro Correlation : Compare metabolic stability (e.g., microsomal half-life) with analgesic efficacy .
Basic: What safety protocols are recommended for handling this compound?
Answer:
- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/airway exposure .
- Toxicity Screening : Acute toxicity studies in CD-1 mice (LD₅₀ determination) guide safe dosing .
- Waste Disposal : Neutralize acidic/basic byproducts before disposal in halogenated waste containers .
Advanced: How to address low solubility in aqueous media for in vivo studies?
Answer:
- Co-Solvent Systems : Use PEG-400 or cyclodextrin-based formulations to enhance solubility .
- Salt Formation : Synthesize hydrochloride salts via treatment with HCl gas in diethyl ether .
- Nanoencapsulation : Prepare liposomal formulations (particle size < 200 nm) for improved bioavailability .
Advanced: How to validate target engagement in biological assays?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
